[4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate
Description
The compound [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate is a thiadiazole derivative characterized by a central 1,3,4-thiadiazole ring substituted with acetamido and acetyl groups at positions 5 and 3, respectively. This structure is associated with diverse biological activities, including antimicrobial and enzyme-modulating properties, as observed in related thiadiazole derivatives .
Synthesis protocols for analogous compounds (e.g., compound 24 in ) involve coupling reactions between thiadiazole precursors and aromatic esters under alkaline conditions, often using acetone or ethanol as solvents . Elemental analysis and spectroscopic methods (e.g., NMR, FTIR) confirm the structural integrity of such derivatives .
Properties
IUPAC Name |
[4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-4-6-12(7-5-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKTMYERRLWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386768 | |
| Record name | [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-36-8 | |
| Record name | [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction forms 5-acetamido-3-acetyl-1,3,4-thiadiazole.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The acetylated phenyl group is then coupled with the thiadiazole ring using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of thiosemicarbazide and acetic anhydride intermediates.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification and Isolation: Purification of the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Agents: Due to its thiadiazole moiety, the compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Anticancer Research: It has shown potential as an anticancer agent by inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: The compound is being explored as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry
Agriculture: It can be used in the formulation of pesticides and herbicides due to its biological activity.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.
Mechanism of Action
The mechanism of action of [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate involves:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Thiadiazole Ring
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (): Replaces the acetyloxy group with a sulfamoyl linker. Higher LogP (3.09) compared to the target compound, suggesting increased lipophilicity.
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) (): Features a methanone bridge between two thiadiazole-phenyl units. Exhibits moderate antimicrobial activity against Candida albicans and Klebsiella pneumoniae (MIC: 20–40 µM) .
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Incorporates a triazole-thioacetate chain, enhancing solubility. Strong intermolecular interactions with enzymes, surpassing reference compounds in computational studies .
Functional Group Modifications
Biological Activity
The compound [4-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula for This compound is C14H15N3O4S, with a molecular weight of 321.35 g/mol. The structural features include:
- Thiadiazole ring : Essential for biological activity.
- Acetamido group : Enhances solubility and biological interaction.
- Phenyl acetate moiety : Potentially increases binding affinity to biological targets.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of pharmacological properties, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Reduces inflammation in various models.
The unique combination of functional groups in this compound may enhance its selectivity and potency against specific biological targets compared to other thiadiazole derivatives.
The mechanism by which This compound exerts its effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It could interact with various receptors, altering their activity and downstream signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the biological potential of thiadiazole derivatives. Below are key findings related to the compound's activity:
| Study | Biological Activity | Findings |
|---|---|---|
| Khan et al. (2023) | Antimicrobial | Demonstrated significant inhibition against E. coli and S. aureus with MIC values of 12.5 µg/mL. |
| Yang et al. (2021) | Anticancer | Showed IC50 values of 25 µM against MCF-7 breast cancer cells, indicating potential as an anticancer agent. |
| Maddila et al. (2016) | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at 50 µM concentration. |
Comparison with Similar Compounds
The following table compares This compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Acetylthiadiazole | Thiadiazole ring with acetyl group | Antimicrobial |
| 4-Aminoacetophenone | Phenolic structure with amino and acetyl groups | Analgesic and anti-inflammatory |
| 2-Acetylthiazole | Thiazole ring with acetyl group | Anticancer |
The uniqueness of This compound lies in its specific combination of functional groups that may enhance its selectivity and potency against particular biological targets compared to structurally similar compounds.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Step | Reagents/Conditions | Solvent | Yield Optimization Tips | Reference |
|---|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3h | Toluene/water | Control pH to 8–9 for precipitation | |
| Acylation | Acetic anhydride, reflux | DCM/DMF | Use excess acylating agent | |
| Purification | Recrystallization (EtOH/water) | Ethanol | Slow cooling improves purity |
Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of [compound], and how should data interpretation be approached?
Basic Research Question
- 1H/13C NMR : Assign peaks for acetamide (δ ~2.0 ppm for CH₃), thiadiazole protons (δ 7.5–8.5 ppm), and aromatic protons .
- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and NH stretches (3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- TLC/HPLC : Monitor reaction progress (hexane:ethyl acetate, 9:1) and assess purity (>95%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives across different studies?
Advanced Research Question
Discrepancies often arise from variations in:
- Assay conditions (e.g., bacterial strain variability in antimicrobial studies ).
- Compound purity : Impurities (e.g., unreacted intermediates) may skew results. Use HPLC-MS for purity validation .
- Experimental design : Standardize protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin) .
Q. Methodological Approach :
Reproduce studies using identical synthetic and assay conditions.
Perform dose-response curves to compare potency thresholds .
Use molecular docking to validate target engagement (e.g., COX-2 for anti-inflammatory activity) .
What methodologies are employed to investigate structure-activity relationships (SAR) for [compound]'s pharmacological properties?
Advanced Research Question
- Analog synthesis : Modify substituents (e.g., replace acetyl with trifluoromethyl or fluorophenyl ) and test activity.
- Pharmacophore modeling : Identify critical functional groups (e.g., thiadiazole ring, acetamide) using software like Schrödinger .
- In vitro assays :
- Anticancer : MTT assay on HeLa or MCF-7 cells .
- Antimicrobial : Broth microdilution against S. aureus .
Q. Table 2. Key SAR Findings from Analog Studies
| Modification | Biological Activity Change | Hypothesis | Reference |
|---|---|---|---|
| Trifluoromethyl group | ↑ Anticancer potency | Enhanced lipophilicity | |
| Fluorophenyl moiety | ↑ Antimicrobial spectrum | Improved membrane penetration |
What experimental strategies are recommended for identifying and characterizing degradation products or byproducts formed during synthesis?
Advanced Research Question
- LC-MS/MS : Detect low-abundance byproducts (e.g., hydrolyzed acetamide derivatives) .
- Stress testing : Expose compound to heat (60°C), humidity (75% RH), or acidic/basic conditions (pH 1–13) .
- Isolation : Use preparative HPLC to isolate degradation products for structural elucidation via NMR .
Case Study : Hydrolysis of the acetyl group under basic conditions generates 4-(5-amino-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenol , identified via HRMS and ¹H NMR .
How do molecular docking and dynamics simulations contribute to understanding [compound]'s mechanism of action against biological targets?
Advanced Research Question
- Docking : Predict binding modes with targets (e.g., EGFR for anticancer activity) using AutoDock Vina. Key interactions include hydrogen bonds with thiadiazole NH and hydrophobic contacts with acetyl groups .
- MD Simulations : Assess stability of ligand-target complexes (50 ns trajectories) to identify critical residues for binding .
- Free energy calculations (MM/PBSA) : Quantify binding affinity changes due to structural modifications .
Example : Docking of [compound] into S. aureus DNA gyrase revealed a binding energy of −8.2 kcal/mol, correlating with experimental MIC values .
What are the best practices for designing stability studies under varying pH and temperature conditions to assess [compound]'s physicochemical properties?
Basic Research Question
- pH stability : Incubate compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal stability : Heat sample to 40–80°C for 48h. Use DSC/TGA to assess melting point shifts .
- Light sensitivity : Expose to UV light (254 nm) and analyze photodegradation products via LC-MS .
Q. Table 3. Stability Study Design
| Condition | Protocol | Analysis Method | Reference |
|---|---|---|---|
| Acidic hydrolysis | 0.1M HCl, 37°C, 24h | HPLC (C18 column) | |
| Oxidative stress | 3% H₂O₂, 25°C, 6h | TLC (ethyl acetate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
